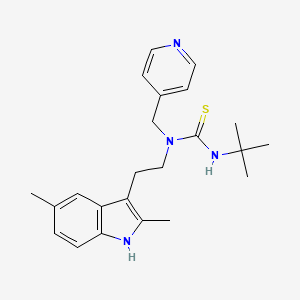

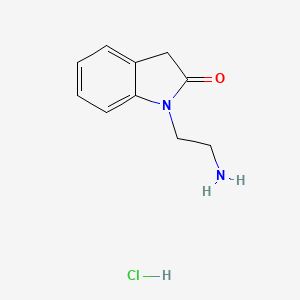

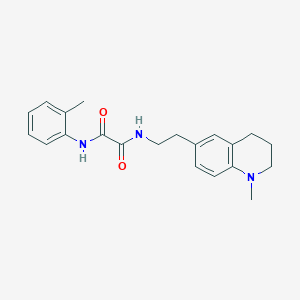

![molecular formula C16H17NO4 B2678764 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid CAS No. 2408963-08-4](/img/structure/B2678764.png)

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid, also known as MPN, is a chemical compound that has been widely used in scientific research. It is a naphthalene derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. MPN has been found to have significant biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

- A study on the synthesis of mono- and difluoronaphthoic acids presents methods for creating structurally complex naphthoic acids, which are crucial for developing biologically active compounds. This research outlines a general route for preparing various fluorinated naphthoic acids, highlighting the chemical versatility and potential utility of naphthalene derivatives in synthesis (Tagat et al., 2002) Synthesis of mono- and difluoronaphthoic acids.

Environmental Degradation

- Research on the anaerobic degradation of naphthalene by a sulfate-reducing enrichment culture demonstrates the biological transformation of naphthalene derivatives under anoxic conditions. This process involves the activation of naphthalene through carboxylation, leading to various metabolites, including 2-naphthoic acid, indicating the potential for bioremediation of polycyclic aromatic hydrocarbons (Meckenstock et al., 2000) Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture.

Materials Science Applications

- A study on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers explores the formation of structured materials from naphthalene derivatives. These oligomers, featuring naphthalene diamine and benzene tricarboxylic acid segments, self-assemble into vesicular structures due to the ordered stacking of their amide backbones. This research highlights the potential application of naphthalene derivatives in designing novel nanomaterials for technological applications (Xu et al., 2009) Self-assembly of vesicles from amphiphilic aromatic amide-based oligomers.

properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-5-6-10-11(13)7-4-8-12(10)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXGQEZAHFKLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2678685.png)

![3-Ethoxy-4-({1-[1-(furan-2-carbonyl)piperidin-4-yl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}oxy)benzonitrile](/img/structure/B2678690.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2678698.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B2678704.png)